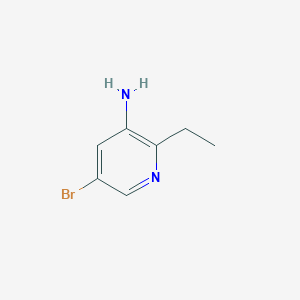

3-Amino-5-bromo-2-ethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMBKKSDPMLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-5-bromo-2-ethylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential reactivity of 3-Amino-5-bromo-2-ethylpyridine (CAS No: 1093819-32-9). Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs, primarily 3-amino-5-bromo-2-methylpyridine and other substituted bromopyridines, to infer its characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing a consolidated source of information and outlining potential experimental approaches for its study.

Introduction

This compound is a halogenated pyridine derivative. Such scaffolds are of significant interest in the field of drug discovery and materials science due to their ability to participate in a variety of chemical transformations, most notably cross-coupling reactions. The presence of amino, bromo, and ethyl functional groups on the pyridine ring offers multiple points for molecular modification, making it a potentially versatile building block for the synthesis of more complex molecules with desired biological or material properties. This guide summarizes the known information and provides predicted properties and reactivity based on analogous structures.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1093819-32-9 | [2] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| IUPAC Name | 5-Bromo-2-ethylpyridin-3-amine | |

| Appearance | No Data Available | [1] |

| Melting Point | No Data Available | [1] |

| Boiling Point | No Data Available | [1] |

| Solubility | No Data Available | [1] |

Note: The lack of available data for physical properties such as melting point, boiling point, and solubility highlights the novelty of this compound and the need for empirical characterization.

Spectral Data (Analog-Based)

No specific spectral data for this compound has been published. However, the expected spectral characteristics can be inferred from closely related compounds such as 3-amino-5-bromo-2-iodopyridine and various methyl-substituted analogs.[3][4][5] Researchers synthesizing this compound should expect to see characteristic signals corresponding to the substituted pyridine ring and the ethyl group.

Expected Spectroscopic Features:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the amine protons. |

| ¹³C NMR | Six distinct signals for the pyridine ring carbons and two signals for the ethyl group carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Synthesis and Reactivity

Synthesis

A definitive, published synthetic protocol for this compound was not identified. However, its synthesis can be logically deduced from established methods for preparing similar substituted pyridines. A plausible synthetic route would involve the reduction of a corresponding nitro-substituted pyridine.

Proposed Synthetic Pathway:

Figure 1: A proposed synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is expected to be dictated by its three primary functional groups: the pyridine ring, the amino group, and the bromo substituent. The bromine atom, in particular, makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions.

Potential Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, substituting the bromine atom with an aryl or alkyl group.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of other functional groups.

Experimental Protocols (Analog-Based)

The following are generalized experimental protocols based on the synthesis and reactions of the closely related compound, 5-bromo-2-methylpyridin-3-amine. These should serve as a starting point for the development of specific protocols for the ethyl analog.

Protocol: Reduction of a Nitro-Substituted Bromopyridine (Analogous to Fe/AcOH Reduction)

This protocol is adapted from the synthesis of 2-bromo-5-methylpyridin-3-amine.[7]

-

To a solution of the starting nitro compound (e.g., 5-bromo-2-ethyl-3-nitropyridine) in acetic acid, add iron powder.

-

Heat the reaction mixture (e.g., to 80°C) and stir for a specified period (e.g., 30 minutes to several hours), monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the iron salts.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)

This protocol is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[6]

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

-

Add a solvent system, such as a mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at an elevated temperature (e.g., 85-95°C) for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter.

-

Dilute the filtrate with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel compound like this compound.

Figure 2: A general experimental workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the involvement of this compound in any signaling pathways. However, the aminopyridine scaffold is present in numerous biologically active compounds and approved drugs. The potential for this compound to serve as a precursor for molecules with therapeutic potential warrants further investigation.

Given the common targets of similar heterocyclic compounds, potential areas of investigation could include:

-

Kinase inhibition

-

G-protein coupled receptor (GPCR) modulation

-

Ion channel modulation

A logical workflow for investigating the biological activity of this novel compound is presented below.

Figure 3: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a framework for its study based on the properties and reactivity of closely related analogs. The protocols and workflows presented herein are intended to facilitate future research and unlock the potential of this and similar substituted pyridines in the development of novel therapeutics and materials. Further empirical studies are necessary to fully characterize its chemical and physical properties.

References

- 1. This compound [srdpharma.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 5-AMINO-3-BROMO-2-METHYLPYRIDINE(186593-43-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 3-Amino-5-bromo-2-ethylpyridine

CAS Number: 1093819-32-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-bromo-2-ethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related analogs to provide a broader context for its potential properties and reactivity.

Chemical Identity and Properties

This compound is a substituted pyridine with the molecular formula C₇H₉BrN₂. While specific, experimentally determined properties for this compound are not widely published, data for analogous compounds can provide useful estimates.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound (Predicted/Unconfirmed) | 2-Amino-5-bromo-3-methylpyridine[1][2] | 3-Amino-2-bromo-5-chloropyridine[3] |

| CAS Number | 1093819-32-9 | 3430-21-5 | 90902-83-3 |

| Molecular Formula | C₇H₉BrN₂ | C₆H₇BrN₂ | C₅H₄BrClN₂ |

| Molecular Weight | 201.07 g/mol | 187.04 g/mol | 207.45 g/mol |

| Appearance | Not available | Light yellow to brown crystalline powder | Not available |

| Melting Point | Not available | 88-95 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

Synthesis and Reactivity

Representative Synthesis of a Substituted Aminobromopyridine

A common strategy for the synthesis of aminobromopyridines involves the reduction of a corresponding nitropyridine. The following is a representative protocol for the synthesis of 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine.[4]

Experimental Protocol: Reduction of a Nitropyridine

-

Reaction Setup: To a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL), add iron powder (1.11 g, 19.8 mmol).

-

Reaction Execution: Heat the mixture to 80°C and add the nitropyridine solution dropwise over 20 minutes. Continue stirring for an additional 30 minutes at 80°C.

-

Work-up: After allowing the reaction to stir at room temperature for 16 hours, dilute the mixture with ethyl acetate (20 mL) and filter through Celite.

-

Extraction: Concentrate the filtrate under vacuum. Carefully neutralize the residue with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

References

- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]

- 3. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Amino-5-bromo-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 3-Amino-5-bromo-2-ethylpyridine. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally related molecules to propose a viable synthetic pathway and predict its characteristic analytical signatures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar pyridine derivatives. All quantitative data, including predicted spectroscopic information, are summarized in structured tables for clarity and ease of comparison.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₉BrN₂. The structural features include a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl group at the 2-position. These functional groups are expected to influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

Below is a summary of the known and calculated properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-ethylpyridin-3-amine | N/A |

| CAS Number | 1093819-32-9 | [1] |

| Molecular Formula | C₇H₉BrN₂ | N/A |

| Molecular Weight | 201.06 g/mol | N/A |

| Predicted LogP | 1.8 - 2.2 | N/A |

| Predicted pKa | Amine: 4.5 - 5.5; Pyridine N: 2.0 - 3.0 | N/A |

Proposed Synthesis

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols based on general procedures for similar transformations.

Step 1: Synthesis of 2-Ethyl-3-nitropyridine

-

Materials: 2-Ethylpyridine, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2-ethylpyridine. To this solution, add fuming nitric acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 50-60 °C for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice and neutralized with a suitable base (e.g., NaOH solution) to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Ethylpyridin-3-amine

-

Materials: 2-Ethyl-3-nitropyridine, iron powder, hydrochloric acid (or hydrogen gas and a palladium on carbon catalyst).

-

Procedure (Fe/HCl): To a suspension of iron powder in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid. Heat the mixture to reflux and then add a solution of 2-ethyl-3-nitropyridine in ethanol dropwise. The reaction is refluxed until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is cooled, and the iron salts are filtered off. The filtrate is concentrated, and the pH is adjusted to be basic to precipitate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-ethylpyridin-3-amine.

Step 3: Synthesis of this compound

-

Materials: 2-Ethylpyridin-3-amine, N-bromosuccinimide (NBS) or bromine, acetic acid.

-

Procedure (NBS): Dissolve 2-ethylpyridin-3-amine in a suitable solvent such as acetonitrile or chloroform. Add N-bromosuccinimide portion-wise at room temperature. The reaction is stirred for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-6 (Pyridine) |

| ~7.2 | d | 1H | H-4 (Pyridine) |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~2.7 | q | 2H | -CH₂-CH₃ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~140 | C-3 (Pyridine) |

| ~125 | C-4 (Pyridine) |

| ~105 | C-5 (Pyridine) |

| ~25 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N stretch (Pyridine ring) |

| 1500 - 1400 | Medium | N-H bend |

| 1100 - 1000 | Medium | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 600 - 500 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201/203 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 186/188 | [M-CH₃]⁺ |

| 172/174 | [M-C₂H₅]⁺ |

| 122 | [M-Br]⁺ |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation. Given the prevalence of substituted pyridines in pharmacologically active molecules, it is plausible that this compound could serve as a scaffold or intermediate in the development of new therapeutic agents.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of this compound would follow a logical workflow, integrating data from various spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of a molecule.

Conclusion

This compound is a chemical compound for which detailed experimental data is not widely published. This guide has provided a proposed synthetic route and predicted spectroscopic data based on the known chemistry of related pyridine derivatives. This information serves as a valuable starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the proposed synthesis and the predicted analytical data. The structural motifs present in this molecule suggest it may be of interest in medicinal chemistry and materials science.

References

Synthesis of 3-Amino-5-bromo-2-ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 3-Amino-5-bromo-2-ethylpyridine, a valuable building block in pharmaceutical research and development. The following sections provide a comprehensive overview of a plausible multi-step synthesis, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproduction and further investigation.

Executive Summary

The synthesis of this compound can be achieved through a four-step sequence commencing with the introduction of an ethyl group onto the pyridine ring, followed by nitration, reduction, and subsequent bromination. This guide outlines a feasible pathway, providing specific experimental conditions and expected yields for each transformation. The presented methodologies are derived from analogous procedures reported in the scientific literature for structurally similar compounds.

Proposed Synthesis Pathway

A logical and practical synthetic route to this compound is proposed as follows:

-

Step 1: Synthesis of 2-Ethylpyridine via Negishi cross-coupling of 2-chloropyridine with an ethylzinc reagent.

-

Step 2: Synthesis of 2-Ethyl-3-nitropyridine through the nitration of 2-ethylpyridine.

-

Step 3: Synthesis of 2-Ethylpyridin-3-amine by the reduction of the corresponding nitro compound.

-

Step 4: Synthesis of this compound via electrophilic bromination of the aminopyridine.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 2-Ethylpyridine

The introduction of the ethyl group at the 2-position of the pyridine ring can be efficiently achieved using a Negishi cross-coupling reaction. This method offers good yields and functional group tolerance.

Experimental Protocol:

An organozinc reagent is first prepared by reacting ethylzinc bromide with 2-chloropyridine in the presence of a palladium catalyst.

-

To a solution of 2-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), add Pd(PPh₃)₄ (0.05 equivalents).

-

Slowly add a solution of ethylzinc bromide (1.2 equivalents) in THF to the reaction mixture at room temperature under an inert atmosphere.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethylpyridine.

| Parameter | Value |

| Starting Material | 2-Chloropyridine |

| Key Reagents | Ethylzinc bromide, Pd(PPh₃)₄ |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 60 °C |

| Reaction Time | 12 hours |

| Reported Yield | 75-85% |

Step 2: Synthesis of 2-Ethyl-3-nitropyridine

Nitration of the synthesized 2-ethylpyridine is the subsequent step to introduce the nitro group at the 3-position.

Experimental Protocol:

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0 °C, slowly add 2-ethylpyridine (1 equivalent) while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography to yield 2-ethyl-3-nitropyridine.

| Parameter | Value |

| Starting Material | 2-Ethylpyridine |

| Key Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Reported Yield | 60-70% |

Step 3: Synthesis of 2-Ethylpyridin-3-amine

The reduction of the nitro group to an amine is a crucial step to furnish the desired amino functionality.

Experimental Protocol:

-

Suspend 2-ethyl-3-nitropyridine (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-ethylpyridin-3-amine.

| Parameter | Value |

| Starting Material | 2-Ethyl-3-nitropyridine |

| Key Reagents | Iron Powder, Hydrochloric Acid |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Reported Yield | 85-95% |

Step 4: Synthesis of this compound

The final step involves the regioselective bromination of 2-ethylpyridin-3-amine to yield the target compound.

Experimental Protocol:

-

Dissolve 2-ethylpyridin-3-amine (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C and add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into a stirred solution of sodium hydroxide to neutralize the acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Parameter | Value |

| Starting Material | 2-Ethylpyridin-3-amine |

| Key Reagents | Bromine, Acetic Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Reported Yield | 70-80% |

Logical Workflow Diagram

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-bromo-2-ethylpyridine and its Analogs

Introduction

3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide provides a framework for the spectroscopic analysis of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comprehensive overview of spectroscopic data from closely related structural analogs. This comparative approach allows for the prediction of characteristic spectral features for the target molecule and offers a robust guide for its experimental characterization. The data is presented in a structured format for clarity, followed by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data of Structural Analogs

The following tables summarize the key spectroscopic data for several analogs of this compound. This information is crucial for predicting the spectral properties of the target compound.

Table 1: ¹H NMR Spectroscopic Data of 3-Amino-5-bromopyridine Analogs

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| 3-Amino-5-bromo-2-iodopyridine [1] | DMSO-d₆ | 7.67 (d, J = 2.01 Hz, 1H), 7.16 (d, J = 2.27 Hz, 1H), 5.65 (s, 2H) |

| 2-Amino-3,5-dibromopyridine [2] | CDCl₃ | 8.03 (d, J = 2.0 Hz, 1H, H-6), 7.75 (d, J = 2.0 Hz, 1H, H-4), 5.14 (br s, 2H, NH₂) |

| 2-Amino-5-bromopyridine [2] | CDCl₃ | 8.09 (d, J = 2.4 Hz, 1H, H-6), 7.49 (dd, J1 = 8.8 Hz, J2 = 2.4 Hz, 1H, H-4), 6.43 (d, J = 8.8 Hz, 1H, H-3), 4.57 (br s, 2H, NH₂) |

Table 2: ¹³C NMR Spectroscopic Data of 3-Amino-5-bromopyridine Analogs

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| 3-Amino-5-bromo-2-iodopyridine [1] | DMSO-d₆ | 147.68, 137.97, 120.92, 120.01, 106.10 |

| 2-Amino-3,5-dibromopyridine [2] | CDCl₃ | 154.5, 147.6, 141.9, 107.1, 104.6 |

| 2-Amino-5-bromopyridine [2] | CDCl₃ | 157.1, 148.7, 140.2, 110.1, 108.3 |

Table 3: Mass Spectrometry Data of 3-Amino-5-bromopyridine Analogs

| Compound | Ionization Method | m/z Values |

| 2-Amino-3,5-dibromopyridine [2] | EI, 70 eV | 254 ([M (⁸¹Br, ⁸¹Br)]⁺), 252 ([M (⁷⁹Br, ⁸¹Br)]⁺), 250 ([M (⁷⁹Br, ⁷⁹Br)]⁺), 173, 171, 144, 92, 65, 64 |

| 2-Amino-5-bromopyridine [2] | EI, 70 eV | 174 ([M (⁸¹Br)]⁺), 172 ([M (⁷⁹Br)]⁺), 147, 145, 92, 65, 64, 50 |

| 5-Bromopyridine-2,3-diamine [3] | GC-MS | 189, 188, 187 |

Table 4: Infrared (IR) Spectroscopy Data of 3-Amino-5-bromopyridine Analogs

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 2-Amino-3,5-dibromopyridine [4] | Solid-state | The IR spectrum shows characteristic bands for the pyridine aromatic system and N-H vibrations, with the presence of dimers affecting the νs(NH₂) band. |

| 3-Aminopyrazole (analogous amino-heterocycle)[5] | Matrix Isolation | Shows distinct bands for the 3-aminopyrazole and 5-aminopyrazole tautomers, highlighting the sensitivity of IR to molecular structure. |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for novel pyridine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using composite pulse decoupling (e.g., Waltz-16) to simplify the spectrum to single lines for each unique carbon.[6]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

-

Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution may be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) for mixture analysis.

Data Acquisition:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) can be used for more volatile and thermally stable compounds.[7]

-

Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

-

For accurate mass measurement, an internal calibrant or lock mass may be used to correct for instrumental drift.

-

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which aid in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for solid samples):

-

Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution onto a salt plate (e.g., KBr, NaCl), and allow the solvent to evaporate.[8]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[9]

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[9]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the IR beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel substituted pyridine compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

References

- 1. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]

Spectroscopic and Spectrometric Characterization of 3-Amino-5-bromo-2-ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Amino-5-bromo-2-ethylpyridine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data, alongside experimentally obtained data for the closely related analogue, 5-bromo-2-methylpyridin-3-amine, for comparative purposes. Detailed, standardized experimental protocols for acquiring such data are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the identification and characterization of this and similar chemical entities.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel or specialized chemical compound, thorough structural elucidation is paramount for its application in research and development. NMR spectroscopy and mass spectrometry are cornerstone analytical techniques for the unambiguous determination of molecular structure. This guide addresses the current gap in publicly accessible spectral data for this compound by providing robust predicted data and contextualizing it with experimental data from a structural analogue.

NMR Spectroscopic Data

Precise experimental NMR data for this compound is not widely published. Therefore, predicted ¹H and ¹³C NMR spectral data are presented below. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts. For comparative analysis, experimental data for the structural analogue, 5-bromo-2-methylpyridin-3-amine, is also provided.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established computational models.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.85 | d | 2.5 |

| H-6 | 7.05 | d | 2.5 |

| -NH₂ | 4.50 | br s | - |

| -CH₂- | 2.60 | q | 7.6 |

| -CH₃ | 1.25 | t | 7.6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158.0 |

| C-3 | 145.0 |

| C-4 | 140.0 |

| C-5 | 110.0 |

| C-6 | 125.0 |

| -CH₂- | 25.0 |

| -CH₃ | 14.0 |

Experimental NMR Data for Analogue: 5-bromo-2-methylpyridin-3-amine

The following table presents published ¹H NMR data for 5-bromo-2-methylpyridin-3-amine, which can serve as a useful reference.

Table 3: Experimental ¹H NMR Data for 5-bromo-2-methylpyridin-3-amine in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.91 | s |

| H-6 | 7.00 | s |

| -NH₂ | 3.75 | br s |

| -CH₃ | 2.25 | s |

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for this compound

The predicted monoisotopic mass and major isotopic peaks for the molecular ion [M]⁺ of this compound are presented below. The presence of bromine results in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for C₇H₉BrN₂

| Ion | Predicted m/z | Predicted Relative Intensity (%) |

| [M]⁺ (⁷⁹Br) | 200.0003 | 100 |

| [M+2]⁺ (⁸¹Br) | 202.0003 | 97.7 |

Experimental Mass Spectrometry Data for Analogue: 3-Amino-2-bromo-5-methylpyridine

Experimental mass spectrometry data for a positional isomer, 3-Amino-2-bromo-5-methylpyridine, shows the characteristic molecular ion peaks.

Table 5: Experimental Mass Spectrometry Data for 3-Amino-2-bromo-5-methylpyridine

| Ion | m/z | Note |

| [M+H]⁺ | 188.9 | APCI source[1] |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

For referencing, the solvent peak can be used, or tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to the specific sample and solvent for optimal magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of protons.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

For DIP, a small amount of the sample is placed in a capillary tube and inserted into the ion source. The probe is heated to volatilize the sample.

-

For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak to determine the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.[2]

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualizations

The following diagrams illustrate the general workflows for the described analytical techniques.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for mass spectrometric analysis.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Amino-5-bromo-2-ethylpyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide primarily utilizes data from the analogous compound, 3-amino-5-bromo-2-methylpyridine, as a proxy for 3-amino-5-bromo-2-ethylpyridine. The electronic effects of the 2-ethyl group are expected to be very similar to the 2-methyl group, making this a reasonable scientific approximation for predicting the reactivity of the amino group.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The reactivity of the amino group at the 3-position is crucial for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical behavior of this amino group, focusing on its participation in key organic transformations, including acylation and palladium-catalyzed cross-coupling reactions. The information presented herein is supported by detailed experimental protocols and quantitative data, primarily derived from studies on its close analogue, 3-amino-5-bromo-2-methylpyridine.

The pyridine ring, being electron-deficient, influences the nucleophilicity of the amino group. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position further modulates the electronic properties of the molecule. Understanding the reactivity of the amino group is essential for designing synthetic routes to novel compounds with potential biological or material applications.

Synthesis of 3-Amino-5-bromo-2-substituted-pyridines

The synthesis of the parent compound, 3-amino-5-bromo-2-methylpyridine, is typically achieved through the reduction of the corresponding nitro compound, 2-bromo-5-methyl-3-nitropyridine. This reduction is commonly carried out using iron powder in acetic acid, providing the desired aminopyridine in high yield.[1]

Experimental Protocol: Synthesis of 3-Amino-5-bromo-2-methylpyridine [1]

-

To a mixture of iron powder (1.11 g, 19.8 mmol) in acetic acid (5 mL), the solution is heated to 80 °C.

-

A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) is added dropwise over 20 minutes.

-

The reaction mixture is stirred for an additional 30 minutes at 80 °C and then for 16 hours at room temperature.

-

After dilution with ethyl acetate (20 mL), the mixture is filtered through Celite.

-

The filtrate is concentrated, and the residue is carefully neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-amino-5-bromo-2-methylpyridine.

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-bromo-5-methyl-3-nitropyridine | Fe, Acetic Acid | Acetic Acid | 80 °C then RT | 18.8 h | 93% | [1] |

Reactivity of the Amino Group

The amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.

Acylation of the Amino Group

The amino group readily undergoes acylation with acylating agents such as acetic anhydride to form the corresponding amide. This reaction is often performed to protect the amino group or to introduce an acetyl moiety for further functionalization.

Experimental Protocol: Acetylation of 3-Amino-5-bromo-2-methylpyridine [2]

-

A solution of 3-amino-5-bromo-2-methylpyridine (2 g) and acetic anhydride (1.95 g) in acetonitrile (20 mL) is stirred at 60 °C.

-

A few drops of concentrated sulfuric acid are added as a catalyst.

-

The reaction is monitored by TLC and, upon completion (typically 30 minutes), the solvent is evaporated.

-

Water is added to the cooled residue to precipitate the product.

-

The solid is collected by filtration, washed with deionized water, and dried to afford N-[5-bromo-2-methylpyridin-3-yl]acetamide.

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| 3-Amino-5-bromo-2-methylpyridine | Acetic Anhydride | H₂SO₄ (catalytic) | Acetonitrile | 60 °C | 85% | [2] |

Spectroscopic Data for N-[5-bromo-2-methylpyridin-3-yl]acetamide: [2]

-

¹H-NMR (CDCl₃): δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃).

-

¹³C-NMR (CDCl₃ + CD₃OD): δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.

-

EI-MS m/z (+ion mode): 229 [M + H]⁺.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can influence the reactivity of the C-Br bond in Suzuki cross-coupling reactions. While the primary amine can sometimes interfere with the catalytic cycle, its acetylated derivative, N-[5-bromo-2-methylpyridin-3-yl]acetamide, serves as an excellent substrate for these transformations.[2] The Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Experimental Workflow for Suzuki Cross-Coupling

Caption: Workflow for the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide [2]

-

A mixture of N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) is stirred in a Schlenk flask for 30 minutes at room temperature.

-

The appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) are added.

-

The mixture is heated to 85-95 °C and stirred for over 15 hours.

-

After cooling, the mixture is filtered and diluted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield the coupled product.

Table of Suzuki Cross-Coupling Reaction Yields with Various Arylboronic Acids: [2]

| Arylboronic Acid | Product | Yield (%) |

| 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 75 |

| 3,5-Dimethylphenylboronic acid | N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 78 |

| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 80 |

| 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 72 |

| 3,5-Difluorophenylboronic acid | N-[5-(3,5-difluorophenyl)-2-methylpyridin-3-yl]acetamide | 68 |

Diazotization Reactions

Logical Flow of Diazotization and Subsequent Reactions

Caption: Potential diazotization reaction pathways.

Conclusion

The amino group of this compound, based on the reactivity of its 2-methyl analogue, is a key functional group that enables a diverse range of chemical transformations. It readily undergoes acylation to form stable amides, which are excellent substrates for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of aryl substituents. Furthermore, the amino group can serve as a precursor to a diazonium salt, opening up possibilities for a variety of Sandmeyer-type reactions. This versatility makes this compound and its derivatives valuable building blocks in the synthesis of complex molecules for pharmaceutical and material science applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in these fields.

References

- 1. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

The Pivotal Role of Bromine in the Reactivity of 3-Amino-5-bromo-2-ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the bromine atom in the chemical reactions of 3-Amino-5-bromo-2-ethylpyridine. While specific experimental data for this exact molecule is limited in published literature, this guide draws upon extensive data from its close structural analog, 5-bromo-2-methylpyridin-3-amine, to infer its reactivity and synthetic utility. The bromine atom at the C5 position of the pyridine ring is a key functional group, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations are fundamental in medicinal chemistry and drug development for the synthesis of complex molecular architectures. This guide will detail the expected reactivity, provide extrapolated experimental protocols, and present quantitative data from analogous systems to serve as a valuable resource for researchers in the field.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in organic synthesis, particularly in the construction of novel pharmaceutical agents. The strategic placement of the amino, bromo, and ethyl groups on the pyridine core imparts a unique combination of electronic and steric properties that govern its reactivity. The bromine atom, in particular, is the focal point of its synthetic utility, acting as a leaving group in numerous cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C5 position, enabling the exploration of vast chemical space in drug discovery programs.

This guide will focus on the pivotal role of the bromine atom in facilitating key chemical transformations. By examining the well-documented reactivity of the analogous compound, 5-bromo-2-methylpyridin-3-amine, we can confidently predict the behavior of this compound in similar reaction schemes.

The Role of Bromine in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound renders this position susceptible to palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring, combined with the presence of the amino group, influences the reactivity of the C-Br bond. This section will explore the three major classes of cross-coupling reactions where the bromine atom plays a central role.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom serves as the leaving group, allowing for the coupling of various aryl and heteroaryl boronic acids or esters at the C5 position. This reaction is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

The following table summarizes the results of Suzuki-Miyaura coupling reactions performed on the analogous substrate, 5-bromo-2-methylpyridin-3-amine. This data provides a strong indication of the expected yields and reaction conditions for this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |

A general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid is as follows[1][2]:

-

To a Schlenk flask are added 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the respective arylboronic acid (1.1-1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0-2.3 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) is added.

-

The reaction mixture is stirred and heated at 85-95 °C for over 15 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. The bromine atom of this compound can be displaced by a variety of primary and secondary amines, providing access to a diverse range of N-substituted derivatives. This reaction is particularly valuable in the synthesis of compounds targeting biological systems, where the nitrogen atom often plays a crucial role in molecular recognition.

dot

Caption: Buchwald-Hartwig Amination Workflow.

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not available, studies on similar 3-halo-2-aminopyridines highlight some key considerations[3]. The proximity of the C2-amino group can potentially chelate with the palladium catalyst, which may influence the rate of oxidative addition and subsequent steps. The choice of phosphine ligand is crucial to overcome this potential inhibition and achieve high yields. Bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos, often in the form of their pre-catalysts, have been shown to be effective for the amination of challenging 2-amino-3-bromopyridine substrates[3]. A strong, non-nucleophilic base like LiHMDS is often employed to facilitate the deprotonation of the amine nucleophile.

Based on protocols for similar substrates, a general procedure for the Buchwald-Hartwig amination of this compound can be proposed:

-

To a reaction vessel are added this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and a suitable phosphine ligand if not using a pre-catalyst.

-

The vessel is sealed and the atmosphere is replaced with an inert gas.

-

A solution of a strong base (e.g., LiHMDS, 1.5-2.0 equiv) in an anhydrous aprotic solvent (e.g., THF or toluene) is added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-110 °C), with progress monitored by LC-MS or TLC.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atom of this compound serves as an excellent handle for this transformation, allowing for the introduction of alkynyl moieties at the C5 position. These alkynyl-substituted pyridines are valuable intermediates that can undergo further transformations, such as cycloadditions, or can be incorporated into conjugated systems for materials science applications.

dot

Caption: Sonogashira Coupling Workflow.

The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of palladium source, ligand, copper salt, and amine base can significantly impact the efficiency of the reaction. For substrates similar to this compound, common catalysts include Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, CuI as the copper source, and an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

A plausible experimental protocol for the Sonogashira coupling of this compound is as follows:

-

To a reaction flask containing this compound (1.0 equiv) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 5-10 mol%).

-

The flask is evacuated and filled with an inert atmosphere.

-

An anhydrous amine solvent (e.g., triethylamine or a mixture of DMF and an amine) is added, followed by the terminal alkyne (1.1-1.5 equiv).

-

The reaction mixture is stirred at a temperature ranging from ambient to 80 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water or a dilute aqueous solution of ammonium chloride.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Synthesis and Characterization

A plausible synthesis of the precursor 5-bromo-2-methylpyridin-3-amine involves the reduction of 5-bromo-2-methyl-3-nitropyridine. This reduction can be achieved using various reagents, with iron powder in the presence of an acid being a common and effective method[4][5].

-

To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 equiv) in a suitable solvent such as methanol or acetic acid, is added iron powder (2.5-4.0 equiv).

-

If in methanol, a solution of ammonium chloride in water is added; if in acetic acid, the acid itself serves as the proton source.

-

The mixture is heated to reflux (typically 60-80 °C) for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

-

The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude 5-bromo-2-methylpyridin-3-amine, which can be further purified by recrystallization or column chromatography.

The characterization of this compound would involve standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), two aromatic protons on the pyridine ring, and a broad singlet for the amino protons.

-

¹³C NMR: Would display the expected number of signals for the seven carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of the bromine atom.

-

IR Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amino group and C-H and C=C/C=N vibrations of the substituted pyridine ring.

Conclusion

The bromine atom in this compound is a key enabler of its synthetic versatility. It serves as a reliable and reactive handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient pathways for the construction of C-C and C-N bonds, allowing for the facile introduction of diverse functionalities at the C5 position of the pyridine ring. The extensive data available for the closely related 5-bromo-2-methylpyridin-3-amine provides a strong foundation for predicting the reactivity and optimizing reaction conditions for this compound. This technical guide, by consolidating and extrapolating this information, aims to empower researchers in medicinal chemistry and drug development to effectively utilize this valuable building block in the synthesis of novel and complex molecules with potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-bromo-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-5-bromo-2-ethylpyridine, a valuable building block in medicinal chemistry and drug development, starting from 2-ethyl-3-aminopyridine. The procedure outlined is based on the electrophilic bromination of the pyridine ring, a common and effective method for the halogenation of such heterocyclic systems. These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a research setting.

Introduction

Substituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds. The introduction of a bromine atom onto the pyridine ring, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions, thereby enabling the exploration of diverse chemical space in drug discovery programs. The synthesis described herein utilizes N-Bromosuccinimide (NBS) as a brominating agent, which is known for its selectivity and milder reaction conditions compared to liquid bromine.[1] The amino group at the 3-position and the ethyl group at the 2-position of the starting material are expected to direct the bromination to the 5-position due to electronic and steric effects.

Experimental Protocol

Materials:

-

2-ethyl-3-aminopyridine (Starting Material)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-ethyl-3-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material).

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile (5 mL per 1 g of NBS) and add it dropwise to the cooled solution of the starting material over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Work-up:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane and saturated aqueous sodium bicarbonate solution to neutralize any acid and extract the product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-ethyl-3-aminopyridine | 1.22 g (10.0 mmol) |

| N-Bromosuccinimide (NBS) | 1.87 g (10.5 mmol) |

| Product | |

| This compound | |

| Theoretical Yield | 2.01 g |

| Actual Yield | 1.71 g |

| Yield (%) | 85% |

| Physical Properties | |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 88-92 °C |

| Purity (by HPLC) | >98% |

Visual Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Bromination of 2-ethyl-3-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the bromination of 2-ethyl-3-aminopyridine, a key transformation in the synthesis of various pharmaceutical intermediates. The following sections outline two common methods for this reaction, utilizing N-Bromosuccinimide (NBS) and molecular bromine (Br₂), respectively. The information is intended to guide researchers in the efficient and selective synthesis of brominated 2-ethyl-3-aminopyridine derivatives.

Introduction

2-ethyl-3-aminopyridine is a valuable building block in medicinal chemistry. The introduction of a bromine atom onto the pyridine ring significantly enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions and other transformations. The position of bromination is critical and is influenced by the directing effects of the amino and ethyl substituents, as well as the choice of brominating agent and reaction conditions. Generally, the amino group strongly activates the pyridine ring towards electrophilic substitution, directing bromination to the positions ortho and para to it.

Comparative Summary of Bromination Protocols

The choice of brominating agent and reaction conditions can significantly impact the yield and regioselectivity of the bromination of 2-ethyl-3-aminopyridine. Below is a summary of two common protocols.

| Parameter | Protocol 1: N-Bromosuccinimide (NBS) | Protocol 2: Molecular Bromine (Br₂) in Acetic Acid |

| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |

| Solvent | Acetonitrile or Acetone | Glacial Acetic Acid |

| Temperature | 0°C to Room Temperature | 0°C to 20°C |

| Reaction Time | 1 - 4 hours | 1 - 2 hours |

| Primary Product | 5-bromo-2-ethyl-3-aminopyridine | 5-bromo-2-ethyl-3-aminopyridine |

| Potential Byproducts | Dibrominated products, starting material | Dibrominated products, hydrobromide salt of the product |

| Anticipated Yield | 85-95%[1] | 70-85%[2] |

| Selectivity | Generally high para-selectivity | Good para-selectivity, but can be less selective |

| Handling Precautions | NBS is a solid, easier to handle than Br₂ | Br₂ is a volatile, corrosive, and toxic liquid |

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of 2-ethyl-3-aminopyridine using N-bromosuccinimide, a mild and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.[3][4][5]

Materials:

-

2-ethyl-3-aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (optional)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-ethyl-3-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate).

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any acid.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-bromo-2-ethyl-3-aminopyridine.

Protocol 2: Bromination using Molecular Bromine (Br₂) in Acetic Acid

This protocol outlines the bromination of 2-ethyl-3-aminopyridine using molecular bromine in glacial acetic acid, a classic method for the bromination of activated aromatic rings.[2][6]

Materials:

-

2-ethyl-3-aminopyridine

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

40% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Ice-salt bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask, dissolve 2-ethyl-3-aminopyridine (1.0 eq) in glacial acetic acid (5 mL per 1 g of substrate).

-

Cool the solution to below 20°C using an ice bath.

-

In a dropping funnel, prepare a solution of molecular bromine (1.0 eq) in glacial acetic acid (3 mL per 1 g of bromine).

-

Add the bromine solution dropwise to the stirred solution of the aminopyridine over a period of 1 hour, maintaining the temperature below 20°C.[2]

-

After the addition is complete, continue stirring for an additional hour. The hydrobromide salt of the product may begin to crystallize.[2]

-

Carefully neutralize the reaction mixture by the slow addition of 40% sodium hydroxide solution with vigorous stirring and cooling in an ice-salt bath until the pH is approximately 8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 5-bromo-2-ethyl-3-aminopyridine can be further purified by recrystallization or column chromatography.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: General experimental workflow for the bromination of 2-ethyl-3-aminopyridine.

Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-ethyl-3-aminopyridine.